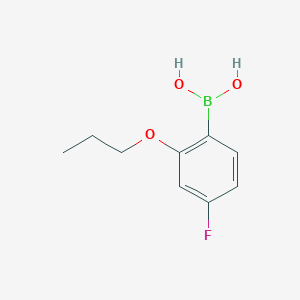

(4-Fluoro-2-propoxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Fluoro-2-propoxyphenyl)boronic acid” is a paramount biomedical compound renowned for its prowess in combating cancer and inflammatory afflictions . This extraordinary compound is a derivative of boronic acid and exhibits remarkable specificity towards disease-associated proteins, culminating in impeded disease progression .

Synthesis Analysis

Boronic acids, including “(4-Fluoro-2-propoxyphenyl)boronic acid”, have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of alkyl boronic esters is a key step in the synthesis of boronic acids .Molecular Structure Analysis

The molecular structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis

“(4-Fluoro-2-propoxyphenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis

“(4-Fluoro-2-propoxyphenyl)boronic acid” has a molecular weight of 198.00 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

- Field : Analytical Chemistry

- Application Summary : Boronic acids, including fluoro-substituted ones, are increasingly utilized in various sensing applications. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

- Field : Organic Chemistry

- Application Summary : Boronic acids, including fluoro-substituted compounds, have applications in organic synthesis .

- Methods of Application : The electron-withdrawing character of fluorine atoms influences the properties of these compounds, affecting their reactivity in synthetic applications .

- Results : The specific outcomes would depend on the particular synthetic application, but the presence of fluorine can significantly alter the reactivity and selectivity of the boronic acid .

- Field : Materials Science

- Application Summary : Boronic acids are used in materials’ chemistry, where they can be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

- Methods of Application : The specific methods of application would depend on the particular material being synthesized or the specific use case .

- Results : The specific outcomes would depend on the particular material or use case .

Sensing Applications

Organic Synthesis

Materials’ Chemistry

- Field : Organic Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results : The specific outcomes would depend on the particular reaction .

- Field : Medicinal Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” is also used to make novel biologically active terphenyls .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results : The specific outcomes would depend on the particular synthesis .

- Field : Organic Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” can be used in Suzuki coupling using microwave and triton B catalyst .

- Methods of Application : The specific methods of application would depend on the particular Suzuki coupling being carried out .

- Results : The specific outcomes would depend on the particular Suzuki coupling .

Coupling Reactions

Synthesis of Biologically Active Terphenyls

Suzuki Coupling

- Field : Organic Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates and iodonium salts .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results : The specific outcomes would depend on the particular reaction .

- Field : Medicinal Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” is also used to make novel biologically active terphenyls .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results : The specific outcomes would depend on the particular synthesis .

- Field : Organic Chemistry

- Application Summary : “(4-Fluoro-2-propoxyphenyl)boronic acid” can be used in Suzuki coupling using microwave and triton B catalyst .

- Methods of Application : The specific methods of application would depend on the particular Suzuki coupling being carried out .

- Results : The specific outcomes would depend on the particular Suzuki coupling .

Coupling Reactions with Arenediazonium Tetrafluoroborates and Iodonium Salts

Synthesis of Novel Biologically Active Terphenyls

Suzuki Coupling Using Microwave and Triton B Catalyst

Safety And Hazards

Zukünftige Richtungen

The interest in boronic acids, including “(4-Fluoro-2-propoxyphenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(4-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLRTURPYSKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584282 |

Source

|

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-propoxyphenyl)boronic acid | |

CAS RN |

480438-60-6 |

Source

|

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)